9-Anilinoacridine is an organic compound belonging to the acridine family, characterized by its potential therapeutic applications, particularly in oncology and anti-inflammatory treatments. This compound is recognized for its ability to intercalate DNA, making it a subject of interest in cancer research. Its structure consists of an acridine core with an aniline substituent at the 9-position, which contributes to its biological activity.
9-Anilinoacridine is classified as a heterocyclic compound due to the presence of nitrogen atoms in its aromatic ring system. It falls under the category of intercalating agents, which are known for their ability to insert themselves between DNA bases, thereby affecting DNA replication and transcription processes.
The synthesis of 9-anilinoacridine involves several methods, primarily focusing on nucleophilic aromatic substitution reactions. The most common approach includes:
The molecular structure of 9-anilinoacridine can be represented as follows:
This structure features:
9-Anilinoacridine can undergo various chemical reactions that are pivotal for its biological activity:
The mechanism of action of 9-anilinoacridine primarily revolves around its ability to intercalate into DNA strands:
Characterization techniques such as NMR and mass spectrometry confirm the structural integrity and purity of synthesized compounds .
9-Anilinoacridine has significant scientific applications:
9-Anilinoacridine is a polycyclic aromatic compound characterized by an acridine core (a tricyclic system consisting of two benzene rings fused to a pyridine ring) linked at the 9-position to an aniline group via a nitrogen bridge. Its molecular formula is C₁₉H₁₄N₂, with a molecular weight of 270.33 g/mol. The compound exhibits planar geometry due to the conjugation across the acridine and anilino rings, facilitating intercalative interactions with nucleic acids. Key structural features include:
Table 1: Fundamental Chemical Properties of 9-Anilinoacridine
Property | Value/Descriptor |
---|---|
Molecular Formula | C₁₉H₁₄N₂ |
Molecular Weight | 270.33 g/mol |
CAS Registry Number | 2876-38-8 (unverified) |
Melting Point | 106–110°C |
pKa (Acridine N) | ~5.58 |
UV-Vis λmax | 392 nm |
Solubility | Low in water; soluble in organic solvents |
9-Anilinoacridine derivatives emerged as bioactive scaffolds in the mid-20th century:
Table 2: Milestones in 9-Anilinoacridine Research
Year | Development | Application Domain |
---|---|---|
1976 | FDA approval of amsacrine (m-AMSA) | Anticancer therapy |
1987 | Redox chemistry of 1'-NHR derivatives elucidated | Mechanistic biochemistry |
2002 | Anti-inflammatory 9-anilinoacridines discovered | Inflammation modulation |
2011 | Hybrid triazine-9-anilinoacridines synthesized | Antimalarial drug design |
2024 | Pyrazole-substituted derivatives tested vs. breast cancer | Targeted oncology |
9-Anilinoacridines exhibit distinct biochemical properties compared to other acridine classes:
Table 3: Comparative Analysis of Key Acridine Derivatives
Derivative Type | Representative Compound | Key Structural Features | Primary Applications |
---|---|---|---|
9-Anilinoacridine | Amsacrine (m-AMSA) | Anilino group at C9; planar core | Anticancer (topo II inhibition) |
9-Aminoacridine | Quinacrine | Alkylamino chain at C9 | Antimalarial, antiseptic |
Acridinone | Acronycine | Carbonyl at C9; non-planar | Anticancer (mitochondrial inhibition) |
Hybrid (Triazine) | Compound 17 [2] | 9-Anilinoacridine + triazine moiety | Dual-target antimalarial |
Hybrid (N-Mustard) | Compound 22e [9] | 9-Anilinoacridine + alkylating group | Potent antitumor agent |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7